3,6-Diaminoxanthylium
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Overview
Description
3,6-Diaminoxanthylium is a cationic dye molecule known for its vibrant color and unique chemical properties. It belongs to the xanthene dye family and is characterized by its core structure, which includes two amino groups at the 3 and 6 positions on the xanthene ring. This compound is widely used in various scientific and industrial applications due to its photostability and ability to form stable complexes with other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diaminoxanthylium typically involves the condensation of phthalic anhydride with resorcinol in the presence of a strong acid, such as sulfuric acid. This reaction forms fluorescein, which is then further reacted with ammonia or an amine to introduce the amino groups at the 3 and 6 positions. The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is often purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 3,6-Diaminoxanthylium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures, which are important intermediates in dye chemistry.
Reduction: Reduction reactions can convert the compound into leuco forms, which are colorless and can be re-oxidized to regenerate the original dye.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with altered photophysical properties, which can be tailored for specific applications .
Scientific Research Applications
3,6-Diaminoxanthylium has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various analytical techniques, including fluorescence microscopy and flow cytometry.
Biology: The compound is employed in biological imaging to stain cells and tissues, providing high contrast and resolution.
Medicine: It is used in diagnostic assays and as a marker in medical imaging.
Industry: The dye is used in the textile industry for coloring fabrics and in the production of colored plastics and inks
Mechanism of Action
The mechanism of action of 3,6-Diaminoxanthylium involves its ability to absorb light and emit fluorescence. The compound’s molecular structure allows it to interact with light at specific wavelengths, resulting in the emission of visible light. This property is utilized in various imaging techniques to visualize biological structures and chemical processes. The amino groups at the 3 and 6 positions play a crucial role in stabilizing the excited state of the molecule, enhancing its photostability and fluorescence intensity .
Comparison with Similar Compounds
Fluorescein: A green-emitting dye with similar structural features but different photophysical properties.
Rhodamine: Another xanthene dye with a different substitution pattern, resulting in distinct fluorescence characteristics.
N-Cyanorhodamines: Analogues of fluorescein with enhanced photostability and cell permeability.
Uniqueness: 3,6-Diaminoxanthylium is unique due to its specific substitution pattern, which imparts distinct photophysical properties. Its ability to form stable complexes and its high photostability make it particularly valuable in applications requiring long-term imaging and high-resolution visualization .
Properties
CAS No. |
77969-76-7 |
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Molecular Formula |
C13H11N2O+ |
Molecular Weight |
211.24 g/mol |
IUPAC Name |
(6-aminoxanthen-3-ylidene)azanium |
InChI |
InChI=1S/C13H10N2O/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10/h1-7,14H,15H2/p+1 |
InChI Key |
DJXIADRXORLNJX-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC(=[NH2+])C=C2C1=CC3=C(O2)C=C(C=C3)N |
Origin of Product |
United States |
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